molecular formula C7H6FNO4S B1440318 3-Fluoro-2-(methylsulphonyl)nitrobenzene CAS No. 1210693-43-8

3-Fluoro-2-(methylsulphonyl)nitrobenzene

Cat. No.: B1440318
CAS No.: 1210693-43-8
M. Wt: 219.19 g/mol
InChI Key: VORWLORGUKZGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(methylsulphonyl)nitrobenzene is a chemical compound that belongs to the class of nitrobenzenes. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical properties, making it a valuable subject of study in multiple scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylsulphonyl)nitrobenzene typically involves several stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylsulphonyl)nitrobenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like hydrogen gas in the presence of a palladium catalyst can reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro or fluoro groups are replaced by other substituents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives

Scientific Research Applications

3-Fluoro-2-(methylsulphonyl)nitrobenzene is used in several scientific research applications:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylsulphonyl)nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the fluoro and methylsulfonyl groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-nitrotoluene
  • 2-Fluoro-3-nitrotoluene
  • 3-Fluoro-4-nitrotoluene

Uniqueness

3-Fluoro-2-(methylsulphonyl)nitrobenzene is unique due to the presence of both a fluoro and a methylsulfonyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, compared to other nitrobenzene derivatives .

Properties

IUPAC Name

1-fluoro-2-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORWLORGUKZGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(methylsulphonyl)nitrobenzene
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(methylsulphonyl)nitrobenzene
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-(methylsulphonyl)nitrobenzene
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-(methylsulphonyl)nitrobenzene
Reactant of Route 5
3-Fluoro-2-(methylsulphonyl)nitrobenzene
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-(methylsulphonyl)nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.